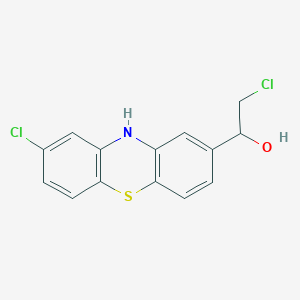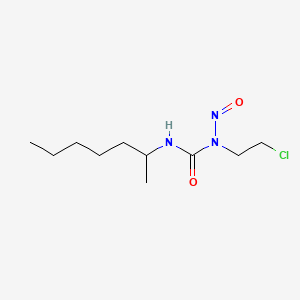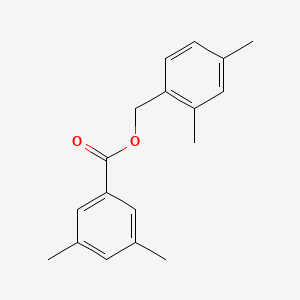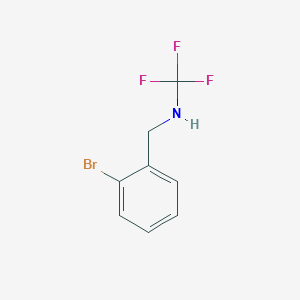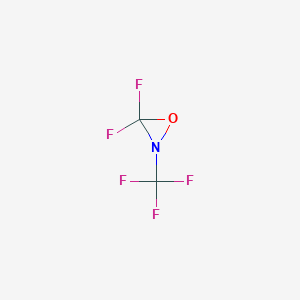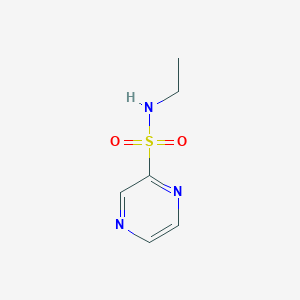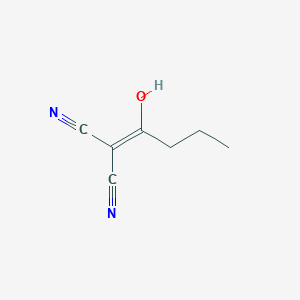
(1-Hydroxybutylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxybutylidene)propanedinitrile is a chemical compound with the molecular formula C7H8N2O It is known for its unique structure, which includes a hydroxy group and two nitrile groups attached to a butylidene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxybutylidene)propanedinitrile typically involves the reaction of butylidene compounds with cyanide sources under controlled conditions. One common method includes the aldol condensation of butyraldehyde with malononitrile, followed by hydrolysis to introduce the hydroxy group. The reaction conditions often require a base catalyst and controlled temperature to ensure the desired product formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
(1-Hydroxybutylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of butylidene dicarbonyl compounds.
Reduction: Formation of butylidene diamines.
Substitution: Formation of butylidene ethers or esters.
Aplicaciones Científicas De Investigación
(1-Hydroxybutylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitrile groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of (1-Hydroxybutylidene)propanedinitrile involves its reactivity with various biological and chemical targets. The hydroxy group can form hydrogen bonds, while the nitrile groups can participate in nucleophilic addition reactions. These interactions enable the compound to act as a versatile intermediate in biochemical pathways and synthetic processes .
Comparación Con Compuestos Similares
Similar Compounds
(1-Hydroxyethylidene)propanedinitrile: Similar structure but with an ethylidene backbone.
(1-Hydroxypropylidene)propanedinitrile: Similar structure but with a propylidene backbone.
Uniqueness
(1-Hydroxybutylidene)propanedinitrile is unique due to its specific butylidene backbone, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in applications where specific reactivity is required .
Propiedades
Número CAS |
41808-43-9 |
|---|---|
Fórmula molecular |
C7H8N2O |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
2-(1-hydroxybutylidene)propanedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-2-3-7(10)6(4-8)5-9/h10H,2-3H2,1H3 |
Clave InChI |
JQNOTRRYTBGTRR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=C(C#N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


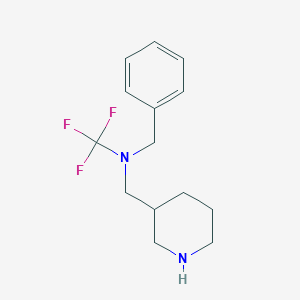
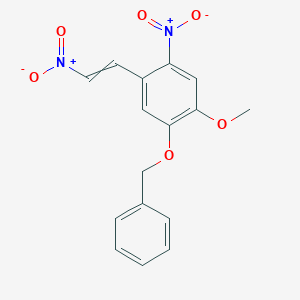
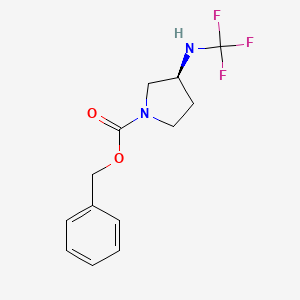
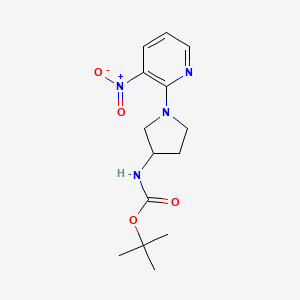
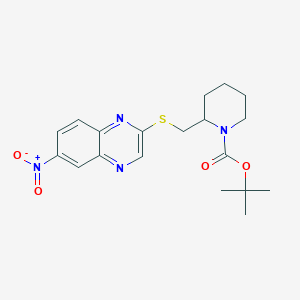
![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)
![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
